

# ATL1102: A CD49d-Targeting Antisense Oligonucleotide for Inflammatory Diseases

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers and Drug Development Professionals

## **Executive Summary**

ATL1102 is a second-generation antisense oligonucleotide designed to specifically inhibit the expression of CD49d, a key protein involved in inflammatory processes. As the alpha subunit of the Very Late Antigen-4 (VLA-4) integrin, CD49d is crucial for the trafficking and tissue infiltration of lymphocytes. By downregulating CD49d, ATL1102 offers a targeted therapeutic approach for diseases driven by aberrant immune cell migration, such as multiple sclerosis and Duchenne muscular dystrophy. This document provides a comprehensive overview of ATL1102, including its mechanism of action, the signaling pathways it modulates, quantitative clinical data, and the experimental protocols used in its evaluation.

## **Introduction to ATL1102**

ATL1102 is a synthetic, single-stranded nucleic acid sequence designed to bind to the messenger RNA (mRNA) encoding the human CD49d protein.[1] It is classified as a second-generation 2'-O-(2-methoxyethyl) (2'MOE) "gapmer" antisense oligonucleotide (ASO).[2][3] This structural design enhances its stability, binding affinity, and efficacy. Clinical development has focused on its potential to treat inflammatory diseases where VLA-4-mediated leukocyte migration is a key pathological feature.[4][5]

#### **Mechanism of Action**

### Foundational & Exploratory





The primary mechanism of ATL1102 involves the specific downregulation of CD49d protein expression through an RNase H-mediated pathway.[1][6]

- Hybridization: ATL1102, administered subcutaneously, distributes to tissues, including lymphoid organs, and enters cells.[1] Inside the cell, its sequence specifically binds to the 3'untranslated region of the CD49d mRNA transcript through Watson-Crick base pairing.[6]
- RNase H Recruitment: The resulting DNA-RNA heteroduplex is recognized by the ubiquitous intracellular enzyme Ribonuclease H1 (RNase H1).[3][6]
- mRNA Cleavage: RNase H1 selectively cleaves the RNA strand of the duplex, effectively destroying the CD49d mRNA.[3][6]
- Reduced Protein Expression: The degradation of the mRNA template prevents its translation into the CD49d protein.
- Therapeutic Effect: The subsequent reduction of CD49d protein on the surface of immune cells, such as lymphocytes, diminishes their ability to adhere to blood vessel walls and migrate into sites of inflammation, thereby mitigating disease activity.[2][7]





Figure 1: ATL1102 Mechanism of Action





Figure 2: VLA-4 Mediated Leukocyte Adhesion & Extravasation





Figure 3: RRMS Clinical Trial Workflow

Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Imaging outcome measures for progressive multiple sclerosis trials PMC [pmc.ncbi.nlm.nih.gov]
- 2. VLA-4 Expression and Activation in B Cell Malignancies: Functional and Clinical Aspects PMC [pmc.ncbi.nlm.nih.gov]
- 3. lifesciences.danaher.com [lifesciences.danaher.com]
- 4. mdaconference.org [mdaconference.org]
- 5. researchgate.net [researchgate.net]
- 6. CD49d antisense drug ATL1102 reduces disease activity in patients with relapsingremitting MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The use of MRI in multiple sclerosis clinical trials (Chapter 16) Multiple Sclerosis Therapeutics [cambridge.org]
- To cite this document: BenchChem. [ATL1102: A CD49d-Targeting Antisense Oligonucleotide for Inflammatory Diseases]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15138660#atl1102-as-a-cd49d-antisense-oligonucleotide]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com